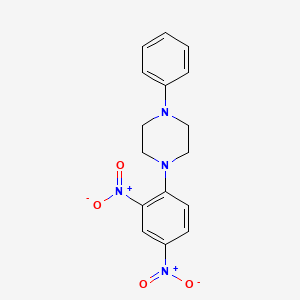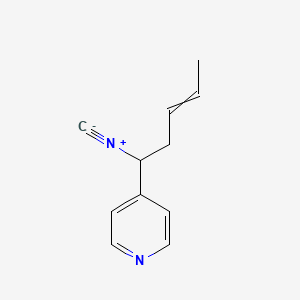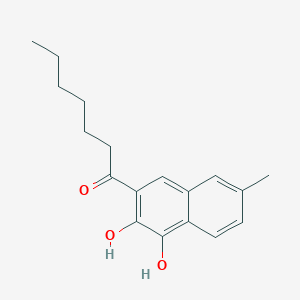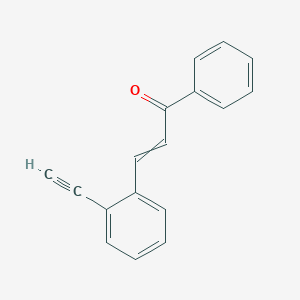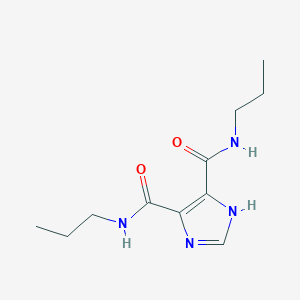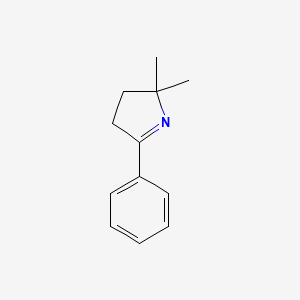![molecular formula C14H18N2O2 B14538866 3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione CAS No. 62268-20-6](/img/structure/B14538866.png)
3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione is a compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another piperidine derivative with potential therapeutic applications.
Piperidine-2,6-dione: A simpler structure with similar chemical properties.
Uniqueness
3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione is unique due to its specific substitutions on the piperidine ring, which confer distinct chemical and biological properties. Its combination of an ethyl group and a 4-(methylamino)phenyl group makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62268-20-6 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(9-8-12(17)16-13(14)18)10-4-6-11(15-2)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) |
InChI Key |
LXFVNEQWTIAUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Methano-1H-cyclopenta[c]furan, 3-(1,1-dimethylethyl)hexahydro-](/img/structure/B14538788.png)
![1,2,5,6-Tetraphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14538796.png)
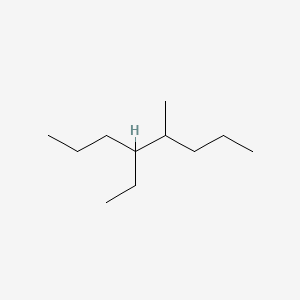
![3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B14538804.png)
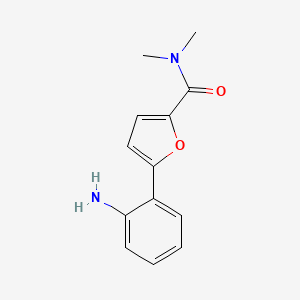

arsanium perchlorate](/img/structure/B14538829.png)
